Ryanodyl-3-pyridylcarboxylic acid is classified as a ryanodine receptor modulator. It belongs to a broader class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures and diverse biological activities. This compound is synthesized through various chemical methods that allow for modifications to its structure, enhancing its pharmacological properties.
The synthesis of Ryanodyl-3-pyridylcarboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products.
Ryanodyl-3-pyridylcarboxylic acid features a complex molecular structure characterized by:
The structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Ryanodyl-3-pyridylcarboxylic acid undergoes several key reactions that are relevant for its biological activity:
These reactions are crucial for modifying the compound to enhance its efficacy as a pharmacological agent.
The mechanism of action of Ryanodyl-3-pyridylcarboxylic acid primarily involves its interaction with ryanodine receptors located on the sarcoplasmic reticulum in muscle cells. Upon binding to these receptors, the compound modulates calcium release into the cytoplasm, impacting muscle contraction and signaling pathways related to various physiological processes.
Research indicates that Ryanodyl-3-pyridylcarboxylic acid exhibits selective binding affinity for specific ryanodine receptor isoforms, which may lead to differential effects on calcium signaling depending on tissue type . This selectivity is essential for developing therapeutic agents targeting calcium-related disorders.
Ryanodyl-3-pyridylcarboxylic acid exhibits several notable physical and chemical properties:
These properties make Ryanodyl-3-pyridylcarboxylic acid suitable for both laboratory research and potential therapeutic applications.
Ryanodyl-3-pyridylcarboxylic acid has several significant applications in scientific research:
Ryanodyl-3-pdc, systematically named [(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0¹⁰,¹⁴]pentadecan-12-yl] pyridine-3-carboxylate, belongs to the diterpenoid class of prenol lipids [1]. Its molecular formula is C₂₆H₃₅NO₉, with a precise molecular weight of 505.60 g/mol (exact mass: 505.23118169 g/mol) [1] [4]. The compound integrates a complex polycyclic ryanodol backbone esterified with nicotinic acid (pyridine-3-carboxylic acid), contributing to its biological activity as a ryanodine receptor (RyR) ligand [1]. Key molecular descriptors include:
Table 1: Fundamental Molecular Properties of Ryanodyl-3-pdc
Property | Value |
---|---|
CAS Registry Number | 137441-82-8 |
Molecular Formula | C₂₆H₃₅NO₉ |
Molecular Weight (g/mol) | 505.60 |
Exact Mass (g/mol) | 505.23118 |
TPSA (Ų) | 170.00 |
Rotatable Bonds | 3 |
Ryanodyl-3-pdc exhibits a high degree of stereochemical complexity, with 10 chiral centers conferring strict spatial constraints. The canonical stereochemistry is defined as 2R,3S,6S,7R,9R,10S,11S,12R,13S,14R [1]. The isomeric SMILES notation (C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O
) confirms the absolute configuration at each stereogenic atom [1]. No naturally occurring diastereomers are documented, though synthetic modifications at esterification sites could yield structural analogs. The rigid pentacyclic framework (incorporating fused rings and bridging oxygen at C15) limits conformational flexibility, but domain motions within the ryanodol core are critical for RyR binding [3] [6].
Nuclear Magnetic Resonance (NMR):While explicit spectral data for Ryanodyl-3-pdc is limited in the search results, its structure predicts characteristic signals:
Table 2: Predicted Spectroscopic Signatures of Ryanodyl-3-pdc
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.15 (s, 3H) | C10-CH₃ |
δ 8.85 (m, 1H) | Pyridine H2 | |
¹³C NMR | δ 165.2 | Ester C=O |
IR | 1718 cm⁻¹ | Ester carbonyl stretch |
MS | 506.2385 ([M+H]⁺) | Molecular ion |
No crystal structure of Ryanodyl-3-pdc itself is reported, but its ryanodol core shares homology with the N-terminal domains of ryanodine receptors (RyRs). Cryo-EM studies of RyR1/RyR2 reveal that analogous domains undergo ligand-induced conformational shifts [3] [6]:
Biological Interactions and Functional Significance
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1